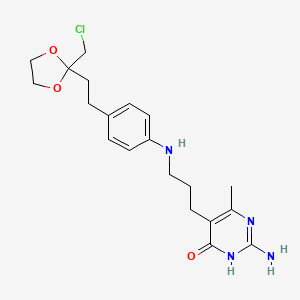![molecular formula C22H24N4O B12907673 1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-3-ol CAS No. 88300-32-7](/img/structure/B12907673.png)
1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-3-ol is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound features a piperidine ring attached to a triazine core, with two p-tolyl groups enhancing its chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of p-tolyl hydrazine with a suitable diketone to form the triazine ring. This intermediate is then reacted with piperidin-3-ol under acidic or basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds with various functional groups.
科学的研究の応用
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-3-ol involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1,3,5-Triazine: A simpler triazine derivative with similar chemical properties.
2,4,6-Tris(p-tolyl)-1,3,5-triazine: Another triazine derivative with multiple p-tolyl groups.
Piperidin-3-ol: The piperidine ring component of the compound.
Uniqueness
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-3-ol is unique due to its combination of a triazine core with a piperidine ring and p-tolyl groups This structure imparts specific chemical and biological properties that are not present in simpler triazine or piperidine derivatives
特性
CAS番号 |
88300-32-7 |
|---|---|
分子式 |
C22H24N4O |
分子量 |
360.5 g/mol |
IUPAC名 |
1-[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-3-ol |
InChI |
InChI=1S/C22H24N4O/c1-15-5-9-17(10-6-15)20-21(18-11-7-16(2)8-12-18)24-25-22(23-20)26-13-3-4-19(27)14-26/h5-12,19,27H,3-4,13-14H2,1-2H3 |
InChIキー |
RDVFSVDCKAGJID-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(N=NC(=N2)N3CCCC(C3)O)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12907595.png)

![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B12907618.png)











